molecular formula C11H11Cl2NS B2689409 1-Tert-butyl-4,5-dichloro-2-isothiocyanatobenzene CAS No. 2248323-73-9

1-Tert-butyl-4,5-dichloro-2-isothiocyanatobenzene

Cat. No.: B2689409
CAS No.: 2248323-73-9
M. Wt: 260.18
InChI Key: YIHKLSGNAQWMKI-UHFFFAOYSA-N
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Description

1-Tert-butyl-4,5-dichloro-2-isothiocyanatobenzene is a chemical compound with the molecular formula C11H11Cl2NS It is characterized by the presence of a tert-butyl group, two chlorine atoms, and an isothiocyanate group attached to a benzene ring

Properties

IUPAC Name

1-tert-butyl-4,5-dichloro-2-isothiocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NS/c1-11(2,3)7-4-8(12)9(13)5-10(7)14-6-15/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHKLSGNAQWMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1N=C=S)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-4,5-dichloro-2-isothiocyanatobenzene typically involves the introduction of the isothiocyanate group to a pre-formed aromatic ring. One common method includes the reaction of 1-tert-butyl-4,5-dichlorobenzene with thiophosgene (CSCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, at low temperatures to prevent decomposition of the isothiocyanate group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-4,5-dichloro-2-isothiocyanatobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Addition Reactions: Primary amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products:

    Thiourea Derivatives: Formed from the addition of amines to the isothiocyanate group.

    Substituted Benzene Derivatives: Resulting from nucleophilic substitution of the chlorine atoms.

Scientific Research Applications

1-Tert-butyl-4,5-dichloro-2-isothiocyanatobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4,5-dichloro-2-isothiocyanatobenzene primarily involves its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This reactivity makes it useful as a labeling reagent in biochemical studies, where it can modify specific proteins and help in their identification and characterization.

Comparison with Similar Compounds

    1-Tert-butyl-4,5-dichloro-2-nitrobenzene: Similar structure but with a nitro group instead of an isothiocyanate group.

    1-Tert-butyl-4,5-dichloro-2-aminobenzene: Contains an amino group instead of an isothiocyanate group.

Uniqueness: 1-Tert-butyl-4,5-dichloro-2-isothiocyanatobenzene is unique due to its isothiocyanate group, which imparts distinct reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications, such as in the synthesis of thiourea derivatives or in biochemical labeling.

Biological Activity

1-Tert-butyl-4,5-dichloro-2-isothiocyanatobenzene is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Chemical Formula : C11_{11}H10_{10}Cl2_2N2_2S
  • CAS Number : 2248323-73-9
  • Molecular Weight : 273.18 g/mol

The compound features a benzene ring with a tert-butyl group and dichloro substitutions, along with an isothiocyanate functional group, which is known for its reactivity and biological activity.

Antimicrobial Activity

Research indicates that isothiocyanates exhibit significant antimicrobial properties. In studies involving various bacterial strains, this compound demonstrated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2.0 mg/mL against Gram-positive bacteria.
  • Efficacy against biofilm-forming strains, suggesting potential applications in treating infections associated with biofilms.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown:

  • Cell Line Studies : Significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50_{50} values reported between 10 to 30 µM.

Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-725Induction of apoptosis
A54915Cell cycle arrest at G2/M phase
HeLa20Inhibition of DNA synthesis

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells.
  • Inhibition of Enzymatic Activity : Interferes with critical enzymes involved in cell proliferation.
  • DNA Damage : Causes DNA strand breaks leading to apoptosis in cancer cells.

Case Studies

Several studies have been conducted to elucidate the biological effects of this compound:

  • Study on Anticancer Activity :
    • Conducted by Zhang et al., this study evaluated the effects of the compound on MCF-7 cells. Results indicated a dose-dependent increase in apoptosis markers (caspase activation).
  • Antimicrobial Efficacy Study :
    • A study by Lee et al. demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, supporting its potential as a therapeutic agent against bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-tert-butyl-4,5-dichloro-2-isothiocyanatobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a 1,4-dioxane solvent system at room temperature (20–25°C) with equimolar reactants (e.g., tert-butyl-substituted precursors and isothiocyanate derivatives) is effective, as demonstrated in analogous isothiocyanate syntheses . Stirring overnight (~12–16 hours) followed by ice/water quenching isolates the product. Key variables include solvent polarity (to stabilize intermediates), stoichiometry, and reaction time. Monitor purity via TLC (silica gel, hexane/ethyl acetate 7:3) and confirm with NMR.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Compare experimental 1^1H/13^13C shifts with computational predictions (e.g., DFT calculations) to validate substituent positions.
  • Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS (e.g., expected [M+H]+ ion for C11_{11}H10_{10}Cl2_2N2_2S).
  • X-ray crystallography : Resolve steric effects from the tert-butyl group and isothiocyanate orientation, as seen in structurally analogous diselenides .

Q. What are the reactivity patterns of the isothiocyanate group in this compound under varying pH conditions?

  • Methodological Answer : The -NCS group reacts selectively with amines/thiols. For example:

  • In acidic conditions (pH < 5), it may hydrolyze to thiourea derivatives.
  • In basic conditions (pH > 8), nucleophilic attack by amines forms thiourea adducts.
  • Kinetic studies using UV-Vis spectroscopy (monitoring λ~250–270 nm for -NCS absorbance loss) can quantify reaction rates, as applied in isothiocyanate reactivity studies .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?

  • Methodological Answer :

  • Dose-response profiling : Test concentrations across a wide range (e.g., 0.1–100 µM) to distinguish selective bioactivity from general cytotoxicity.
  • Mechanistic studies : Use fluorescence-based assays (e.g., ROS detection) or gene-expression profiling to identify target pathways. For example, analogous chlorinated isothiocyanates showed dual apoptotic and ROS-scavenging behavior .
  • Control experiments : Compare with structurally similar analogs (e.g., replacing Cl with F) to isolate electronic vs. steric effects.

Q. What computational strategies are effective for modeling steric and electronic effects of the tert-butyl group in catalytic or binding studies?

  • Methodological Answer :

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to map electrostatic potential surfaces, focusing on the tert-butyl group’s van der Waals interactions.
  • Molecular docking : Simulate binding to protein targets (e.g., cytochrome P450) using AutoDock Vina, accounting for steric clashes from the tert-butyl group .
  • MD simulations : Analyze conformational stability in aqueous vs. lipid environments (GROMACS/AMBER) to predict bioavailability.

Q. How does the compound’s stability under storage conditions impact experimental reproducibility?

  • Methodological Answer :

  • Stability assays : Store samples in dark vials at –20°C (vs. room temperature) and monitor degradation via HPLC every 30 days.
  • Degradation products : Identify by LC-MS; for example, hydrolysis of -NCS to -NH2_2 under humid conditions can be mitigated with desiccants.
  • Batch consistency : Use QC protocols like DSC (melting point ±2°C) and IR spectroscopy to ensure lot-to-lot uniformity .

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